molecular formula C43H68O16 B12785369 Digoxin monoacetate CAS No. 11003-65-9

Digoxin monoacetate

Cat. No.: B12785369
CAS No.: 11003-65-9
M. Wt: 841.0 g/mol
InChI Key: XYKOKESABLAEJW-KITUTKFSSA-N
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Preparation Methods

The synthesis of digoxin monoacetate involves several steps, starting from the extraction of digoxin from the foxglove plant. The process typically includes:

    Extraction: Digoxin is extracted from the leaves of Digitalis lanata using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques to isolate digoxin.

    Acetylation: Digoxin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form this compound.

Chemical Reactions Analysis

Digoxin monoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Digoxin monoacetate has several applications in scientific research:

Mechanism of Action

Digoxin monoacetate exerts its effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase) enzyme in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing myocardial contractility. Additionally, this compound has autonomic effects, including increased vagal tone and reduced sympathetic outflow, which contribute to its therapeutic effects in heart conditions .

Comparison with Similar Compounds

Digoxin monoacetate can be compared with other cardiac glycosides such as:

This compound is unique due to its specific acetylation, which may influence its pharmacokinetic properties and potentially offer different therapeutic benefits or side effects compared to other cardiac glycosides.

Properties

CAS No.

11003-65-9

Molecular Formula

C43H68O16

Molecular Weight

841.0 g/mol

IUPAC Name

acetic acid;3-[(3S,5R,8R,9S,10S,12R,13S,17R)-3-[(2S,4S,5S,6R)-5-[(2R,4S,5S,6R)-5-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C41H64O14.C2H4O2/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22;1-2(3)4/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3;1H3,(H,3,4)/t19-,20-,21-,23-,24+,25-,26-,27+,28+,29+,30+,31-,33-,34-,35-,36-,37-,38-,39+,40+,41?;/m1./s1

InChI Key

XYKOKESABLAEJW-KITUTKFSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O.CC(=O)O

Origin of Product

United States

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